molecular formula C13H13BrN2OS B215501 4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

カタログ番号 B215501
分子量: 325.23 g/mol
InChIキー: GJKICXNTDFGQPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and is a selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating energy metabolism, making GSK2334470 a promising compound for the treatment of metabolic disorders such as diabetes and obesity.

作用機序

GSK2334470 is a selective inhibitor of AMPK, which is an enzyme that plays a crucial role in regulating energy metabolism. AMPK is activated in response to energy stress, such as low glucose levels or high exercise intensity. Once activated, AMPK promotes energy production by stimulating glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein synthesis. GSK2334470 inhibits AMPK activity by binding to the catalytic subunit of the enzyme, preventing its activation. This leads to a decrease in glucose uptake and fatty acid oxidation, resulting in a reduction in energy production.
Biochemical and Physiological Effects:
GSK2334470 has been shown to have several biochemical and physiological effects. In animal models of diabetes, GSK2334470 improves glucose homeostasis by reducing hepatic glucose production and increasing glucose uptake in skeletal muscle. GSK2334470 also improves insulin sensitivity by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt. In obese mice, GSK2334470 reduces body weight and adiposity by increasing energy expenditure and reducing food intake. GSK2334470 also improves lipid metabolism by reducing hepatic triglyceride and cholesterol levels.

実験室実験の利点と制限

One of the main advantages of using GSK2334470 in lab experiments is its selectivity for AMPK. This allows researchers to specifically target AMPK activity without affecting other enzymes or signaling pathways. Additionally, GSK2334470 has been extensively studied in animal models, providing a wealth of information on its effects and mechanisms of action. However, one limitation of using GSK2334470 is its potential toxicity. High doses of GSK2334470 have been shown to cause liver damage and other adverse effects in animal studies. Therefore, caution should be taken when using GSK2334470 in lab experiments.

将来の方向性

There are several future directions for the study of GSK2334470. One potential application is in the treatment of metabolic disorders such as diabetes and obesity. Clinical trials are needed to determine the safety and efficacy of GSK2334470 in humans. Additionally, further research is needed to understand the long-term effects of GSK2334470 on liver function and other physiological processes. Another future direction is the development of more selective and potent AMPK inhibitors. This could lead to the discovery of new therapeutic agents for the treatment of metabolic disorders and other diseases.

合成法

The synthesis of GSK2334470 involves the reaction of 4-bromo-2-methylphenol with 2-(2-pyrimidinylsulfanyl)ethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of GSK2334470 as a white solid. The synthesis method has been optimized to produce GSK2334470 in high yield and purity.

科学的研究の応用

GSK2334470 has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, GSK2334470 has been shown to reduce body weight and improve lipid metabolism in obese mice. These findings suggest that GSK2334470 may be a promising therapeutic agent for the treatment of metabolic disorders.

特性

製品名

4-Bromo-2-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether

分子式

C13H13BrN2OS

分子量

325.23 g/mol

IUPAC名

2-[2-(4-bromo-2-methylphenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C13H13BrN2OS/c1-10-9-11(14)3-4-12(10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3

InChIキー

GJKICXNTDFGQPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCCSC2=NC=CC=N2

正規SMILES

CC1=C(C=CC(=C1)Br)OCCSC2=NC=CC=N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。